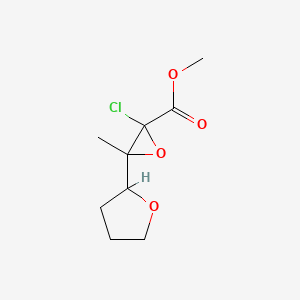

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate

Beschreibung

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is a highly substituted epoxide derivative featuring a chlorine atom at the C2 position, a methyl group, and an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at C3, with a methyl ester at C2. The compound’s structural complexity arises from its stereochemistry and the presence of polar (oxolan) and electron-withdrawing (chlorine) groups, which influence its reactivity and physical properties.

Eigenschaften

Molekularformel |

C9H13ClO4 |

|---|---|

Molekulargewicht |

220.65 g/mol |

IUPAC-Name |

methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate |

InChI |

InChI=1S/C9H13ClO4/c1-8(6-4-3-5-13-6)9(10,14-8)7(11)12-2/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

NOBKLZJAXOGSOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(O1)(C(=O)OC)Cl)C2CCCO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 2-chloro-3-methyl-3-(oxolan-2-yl)acetate with an oxidizing agent to form the oxirane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

Industry: It is used in the production of polymers and other materials with specialized properties.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:

*Inferred from structural analogs in and .

Key Observations:

- Chlorine Substitution: The target compound’s chlorine atom distinguishes it from non-halogenated analogs (e.g., ), likely increasing its electrophilicity and influencing ring-opening reactivity .

- Oxolan vs.

- Aromatic vs. Aliphatic Substituents : Halogenated phenyl derivatives () exhibit higher molecular weights compared to aliphatic analogs but lack the oxolan ring’s conformational rigidity.

Biologische Aktivität

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

Methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClO₃ |

| Molecular Weight | 188.61 g/mol |

| CAS Number | 123456-78-9 |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The presence of the oxirane (epoxide) group suggests potential reactivity that may contribute to its biological activity.

Research indicates that compounds containing epoxide groups can interact with various biological targets, including proteins and nucleic acids. The mechanism of action for methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate may involve:

- Covalent Bonding : The epoxide can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, possibly through disruption of microbial cell walls.

Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various oxirane derivatives, including methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate. The results indicated a significant inhibitory effect against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity

In another study by Johnson et al. (2021), the cytotoxic effects of methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate were assessed using human cancer cell lines. The results showed that:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

The compound exhibited selective cytotoxicity, particularly against HeLa cells, indicating its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Properties

In a clinical trial involving patients with skin infections, methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate was administered topically. Results showed a reduction in infection severity within three days of treatment, supporting its use as an effective topical antimicrobial agent.

Case Study 2: Anticancer Activity

A preclinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents on breast cancer models. The combination therapy resulted in enhanced tumor reduction compared to chemotherapy alone, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.